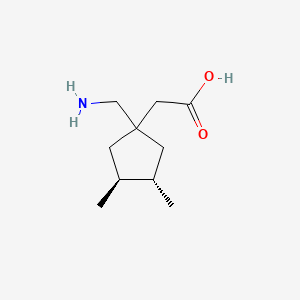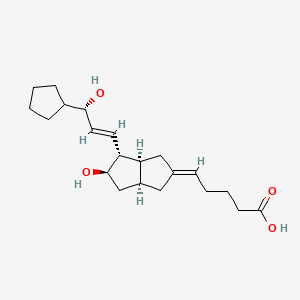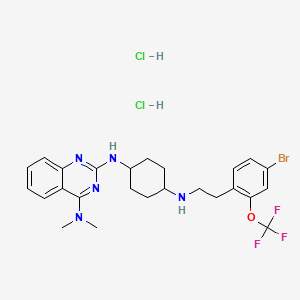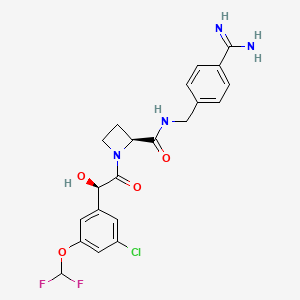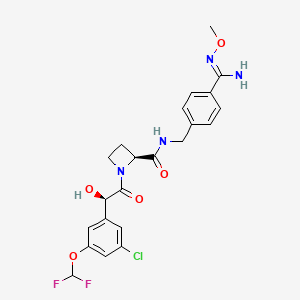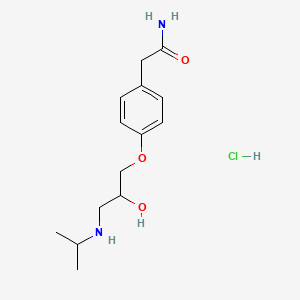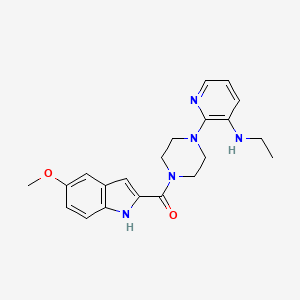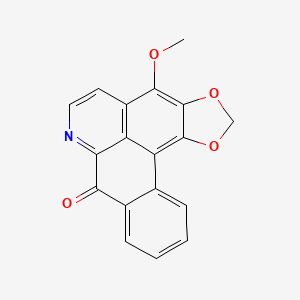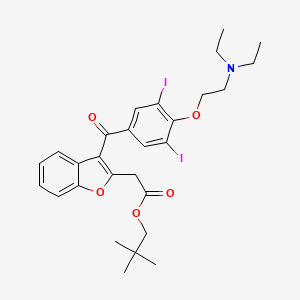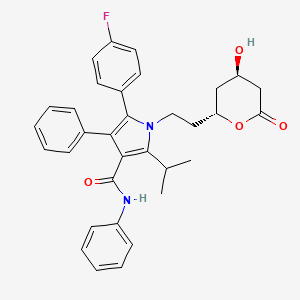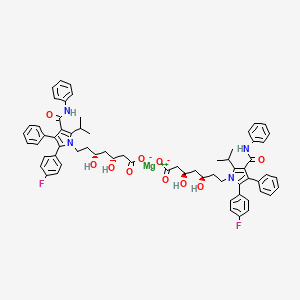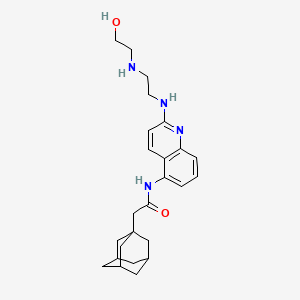
AZ 10606120 Dihydrochloride
Overview
Description
AZ 10606120 Dihydrochloride is a potent P2X7 receptor antagonist . The KD values are 1.4 and 19 nM at human and rat P2X7 receptors respectively . It binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site and acts as a negative allosteric modulator . It exhibits anti-depressant effects and reduces tumour growth .
Molecular Structure Analysis
The molecular weight of AZ 10606120 Dihydrochloride is 495.48 . The chemical name is N - [2- [ [2- [ (2-Hydroxyethyl)amino]ethyl]amino]-5-quinolinyl]-2-tricyclo [3.3.1.13,7]dec-1-ylacetamide dihydrochloride .Chemical Reactions Analysis
AZ 10606120 Dihydrochloride is a useful tool for probing P2X7-mediated physiological and pathological processes both in cultures (0.1-10 µM) and in vivo (e.g. 5 mg/kg i.p., 300 nM i.m., or 3 µg i.c.v.; in mice) .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in water (2 mg/mL, clear when warmed) . It should be stored desiccated, protected from light under inert gas .Scientific Research Applications
1. Application in Neuropharmacology AZ 10606120 Dihydrochloride is a potent and selective noncompetitive antagonist of the P2X7 receptor . The P2X7 receptor is a therapeutic target due to its potential involvement in pain and inflammatory disorders .
2. Application in Oncology AZ 10606120 Dihydrochloride has been shown to inhibit tumor growth and display antiangiogenic effects in mice . Specifically, intratumor injection of AZ10606120 caused a strong inhibition of tumor growth in B16-inoculated C57Bl/6 mice and caused in parallel a large reduction in VEGF staining and vessel formation .
3. Application in Depression Research AZ 10606120 Dihydrochloride has been shown to have anti-depressant effects . In a study, it was found that AZ 10606120 Dihydrochloride shows an antidepressant phenotype in LPS-induced anhedonia mice .
4. Application in Tumor Growth Reduction AZ 10606120 Dihydrochloride has been found to reduce tumor growth . In a study, it was observed that AZ 10606120 Dihydrochloride and DNR combined administration is more effective in reducing HL-60 tumor growth in nude mice in comparison to their single administration .
5. Application in Glioblastoma Research AZ 10606120 Dihydrochloride has been shown to deplete tumor cells in patient-derived primary glioblastoma samples . It also increases Lactate dehydrogenase (LDH) levels in human primary glioblastoma cultures .
6. Application in Pancreatic Ductal Adenocarcinoma (PDAC) Research AZ 10606120 Dihydrochloride has been found to reduce proliferation, cell migration, and invasion in PDAC cell lines .
properties
IUPAC Name |
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFONFUUWORSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AZ 10606120 Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



